Deoxynyboquinone

Vue d'ensemble

Description

La désoxynyboquinone est une petite molécule naturelle découverte dans les actinomycètes marins. Elle a suscité un intérêt considérable en raison de son activité antitumorale puissante et de sa capacité à tuer sélectivement les cellules cancéreuses en induisant la nécrose programmée. Ce composé est particulièrement efficace pour cibler l'enzyme redox NAD(P)H : quinone oxydoréductase 1 (NQO1), ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La désoxynyboquinone peut être synthétisée par une approche modulaire qui implique plusieurs étapes clés. La synthèse comprend généralement trois réactions de couplage catalysées par le palladium. Le processus commence par la préparation d'intermédiaires, qui sont ensuite couplés pour former le produit final. Les conditions réactionnelles font souvent appel à l'utilisation de solvants secs, d'amines fraîchement distillées et de techniques de Schlenk standard sous atmosphère inerte .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la désoxynyboquinone ne soient pas largement documentées, la synthèse à l'échelle du laboratoire développée dans les milieux de recherche peut être adaptée à une production à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles et l'utilisation de techniques de purification efficaces pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : La désoxynyboquinone subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et l'alkylation. Une réaction notable est sa bioréduction en semiquinone, qui est ensuite réoxydée par l'oxygène moléculaire pour former du superoxyde, conduisant à la mort cellulaire .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la désoxynyboquinone comprennent la N-acétylcystéine, qui réagit avec le composé pour former des amides α, β-insaturés. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation du produit souhaité .

Principaux produits : Les principaux produits formés à partir des réactions de la désoxynyboquinone comprennent les espèces réactives de l'oxygène (ROS) et d'autres intermédiaires qui contribuent à son activité antitumorale. Ces produits jouent un rôle crucial dans l'induction du stress oxydatif et de la mort cellulaire dans les cellules cancéreuses .

Applications de la Recherche Scientifique

La désoxynyboquinone a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle sert de composé modèle pour l'étude des réactions redox et du stress oxydatif. En biologie et en médecine, la désoxynyboquinone est largement étudiée pour ses propriétés anticancéreuses. Elle s'est avérée prometteuse dans le traitement de diverses tumeurs solides, notamment les cancers du pancréas et du poumon, en ciblant sélectivement les cellules cancéreuses NQO1-positives .

En plus de ses applications anticancéreuses, la désoxynyboquinone est également étudiée pour ses effets anti-inflammatoires. Elle déclenche l'alkylation et l'ubiquitination de Keap1, conduisant à l'activation de la voie Nrf2, qui joue un rôle dans la réduction de l'inflammation .

Mécanisme d'Action

Le mécanisme d'action de la désoxynyboquinone implique son ciblage sélectif de l'enzyme NQO1. Une fois pénétrée dans les cellules cancéreuses, la désoxynyboquinone subit un cycle redox futile, consommant de l'oxygène et générant des espèces réactives de l'oxygène (ROS) en abondance. Les niveaux élevés de ROS provoquent des lésions de l'ADN, une hyperactivation de PARP1 et une grave déplétion de NAD+/ATP, conduisant à une nécrose programmée dépendante du Ca2±. Ce mécanisme est unique aux médicaments bioactivés par NQO1 et est responsable de la puissante activité antitumorale du composé .

Applications De Recherche Scientifique

Deoxynyboquinone (DNQ) is a compound that has garnered significant attention for its antitumor and anti-inflammatory properties . DNQ is a substrate of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), and its cytotoxic effects are dependent on NQO1 activity .

Scientific Research Applications

Antitumor Activity:

- DNQ has demonstrated potent antitumor activity against a wide spectrum of cancer cells in an NQO1-dependent manner .

- It induces programmed necrosis in solid tumors by targeting NQO1 .

- DNQ's lethality relies on NQO1-dependent futile redox cycling, which consumes oxygen and generates reactive oxygen species (ROS) .

- Elevated ROS levels lead to extensive DNA lesions, PARP1 hyperactivation, and severe NAD+/ATP pool decreases, ultimately causing programmed necrosis .

- In preclinical studies, DNQ has shown significant efficacy against therapeutically challenging solid tumors, such as pancreatic and lung cancers .

- DNQ is considerably more potent than β-lapachone, with some studies reporting it to be 20- to 100-fold more effective with a significantly enhanced therapeutic window in human breast, prostate, and pancreatic cancer models in vitro .

- A study showed the equivalent antitumor efficacy of this compound to β-lapachone, but at a 6-fold greater potency .

Anti-inflammatory Effects:

- DNQ exhibits potent anti-inflammatory capacity by activating the Nrf2 signaling pathway .

- It activates Nrf2 through alkylation and ubiquitination of the Keap1-Kelch domain .

- DNQ loses its anti-inflammatory capacity when site mutation of Keap1 at Cys489 occurs .

This compound Derivatives:

- To enhance the curative potential of NQO1 bioactivatable drugs, a novel DNQ derivative termed isopentyl-deoxynyboquinone (IP-DNQ) was developed .

- IP-DNQ treatment significantly increased reactive oxygen species generation, leading to double-strand break (DSB) formation, PARP1 hyperactivation, and catastrophic energy loss .

- IP-DNQ induces both apoptosis and programmed necrosis events, distinguishing it from other NQO1 bioactivatable drugs .

- IP-DNQ monotherapy demonstrated significant antitumor efficacy and extended mice survival in A549 orthotopic xenograft models .

- In mice, IP-DNQ levels were significantly elevated in the plasma and tumor compared with IB-DNQ levels .

Case Studies

- Lung Cancer: DNQ has shown significant efficacy against orthotopic Lewis lung carcinoma (LLC) in mice . A study revealed that IP-DNQ monotherapy demonstrated significant antitumor efficacy and extended mice survival in A549 orthotopic xenograft models .

- Breast, Prostate, and Pancreatic Cancer Models: In vitro studies have shown that DNQ has a significantly enhanced therapeutic window in human breast, prostate, and pancreatic cancer models .

- A549 Cells: PARP1 hyperactivation induced by this compound in A549 cells was accompanied by dramatic NAD+ and ATP losses .

Data Table

Mécanisme D'action

The mechanism of action of deoxynyboquinone involves its selective targeting of the NQO1 enzyme. Upon entering the cancer cells, this compound undergoes futile redox cycling, consuming oxygen and generating extensive reactive oxygen species. Elevated ROS levels cause DNA lesions, PARP1 hyperactivation, and severe NAD+/ATP depletion, leading to Ca2±dependent programmed necrosis. This mechanism is unique to NQO1 bioactivated drugs and is responsible for the compound’s potent antitumor activity .

Comparaison Avec Des Composés Similaires

La désoxynyboquinone est souvent comparée à d'autres composés activés par NQO1, tels que la β-lapachone. Bien que les deux composés ciblent l'enzyme NQO1 et induisent la nécrose programmée, la désoxynyboquinone présente une plus grande puissance et une plus grande sélectivité. D'autres composés similaires comprennent la streptonigrine, la ménadione et la mitomycine C, qui subissent également une bioréduction par NQO1, mais avec des degrés d'efficacité variables .

Liste des Composés Similaires :

- β-lapachone

- Streptonigrine

- Ménadione

- Mitomycine C

Activité Biologique

Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has garnered significant attention in cancer research due to its unique mechanism of action and high potency against various cancer cell lines. This article explores the biological activity of DNQ, focusing on its mechanisms, efficacy, and potential therapeutic applications.

This compound operates primarily through its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a critical role in the bioactivation of DNQ, leading to a series of biochemical events that culminate in cancer cell death.

- NQO1-Dependent Redox Cycling : DNQ undergoes a futile redox cycle upon activation by NQO1, which results in the consumption of oxygen and the generation of reactive oxygen species (ROS). This process leads to extensive oxidative stress within the cell, causing significant DNA damage and hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1) .

- Cell Death Pathways : The accumulation of ROS and subsequent DNA lesions trigger programmed necrosis, a form of cell death that is distinct from apoptosis. Notably, this mechanism is independent of caspase activation and does not rely on p53 status or other common signaling pathways associated with cell survival .

- Potency Comparison : Research indicates that DNQ exhibits 20- to 100-fold greater potency than β-lapachone, another NQO1 substrate. In vitro studies have shown IC50 values ranging from 16 to 210 nM across various cancer cell lines, highlighting its effectiveness even under hypoxic conditions .

Efficacy in Cancer Models

The antitumor efficacy of DNQ has been demonstrated across multiple cancer types, including lung, breast, and pancreatic cancers.

- In Vitro Studies : DNQ has shown remarkable cytotoxicity in NQO1-positive cancer cells. For instance, treatment with DNQ resulted in significant cell death in A549 lung cancer cells, with the lethality being markedly reduced in NQO1-deficient cells .

- In Vivo Studies : In animal models, DNQ demonstrated comparable antitumor effects to β-lapachone but at a significantly lower dosage (6-fold greater potency). This was evidenced by substantial tumor regression in orthotopic models of Lewis lung carcinoma .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of DNQ as a therapeutic agent:

- A recent study highlighted the development of a novel derivative, isopentyl-deoxynyboquinone (IP-DNQ), which exhibited enhanced efficacy and reduced side effects compared to DNQ. IP-DNQ induced both apoptosis and programmed necrosis in NQO1-positive cancer cells, demonstrating its potential as a more effective treatment option .

- Another investigation reported that pretreatment with antioxidants could mitigate the cytotoxic effects of DNQ, suggesting that careful management of oxidative stress may enhance therapeutic outcomes while minimizing toxicity .

Summary Table of Biological Activity

| Property | This compound (DNQ) | β-Lapachone |

|---|---|---|

| Mechanism | NQO1-dependent redox cycling | NQO1-dependent redox cycling |

| IC50 Range (nM) | 16 - 210 | Not specified |

| Potency Comparison | 20-100 times more potent | Reference for comparison |

| Cell Death Mechanism | Programmed necrosis | Programmed necrosis |

| Efficacy in Tumors | High efficacy in solid tumors | Moderate efficacy |

Propriétés

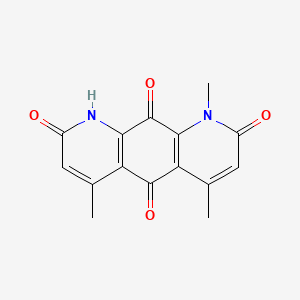

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.